

Application Notes and Protocols for IR-825 in Neuroscience Research

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Compound of Interest

Compound Name: *IR-825*

Cat. No.: *B13063330*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging applications of the near-infrared (NIR) cyanine dye **IR-825** in neuroscience research. The content herein details its use in therapeutic interventions for brain pathologies and as a contrast agent in advanced imaging modalities. The protocols provided are based on established methodologies and aim to facilitate the integration of **IR-825** into novel research endeavors.

Overview of IR-825

IR-825 is a lipophilic, heptamethine cyanine dye characterized by strong absorption and fluorescence in the near-infrared spectrum (approximately 800-850 nm). This spectral window is advantageous for biological applications due to the reduced scattering of light by tissues and lower autofluorescence, allowing for deeper tissue penetration and improved signal-to-noise ratios. These properties make **IR-825** a promising candidate for various applications in neuroscience, including photothermal therapy, photoacoustic imaging, and fluorescence imaging. To overcome the blood-brain barrier (BBB), a significant obstacle for delivering therapeutics to the central nervous system, **IR-825** is often encapsulated within nanoparticles.

Key Applications in Neuroscience

The primary applications of **IR-825** in neuroscience research currently revolve around the diagnosis and treatment of brain tumors, particularly glioblastoma. Its utility is also being explored in the imaging of neuroinflammation.

- **Photothermal Therapy (PTT) of Glioblastoma:** **IR-825**'s ability to convert absorbed NIR light into heat makes it a potent photothermal agent. When **IR-825** accumulates in tumor tissue and is irradiated with an NIR laser, the localized hyperthermia induces cancer cell death. Nanoparticle-based delivery systems are crucial for transporting **IR-825** across the BBB to the tumor site.
- **Photoacoustic Imaging (PAI) of Brain Structures:** As a photoacoustic contrast agent, **IR-825** can enhance the visualization of cerebral vasculature and potentially aid in the delineation of brain tumors. Upon laser excitation, **IR-825** generates ultrasonic waves that can be detected to form high-resolution images of deep tissues.
- **Near-Infrared Fluorescence (NIRF) Imaging:** The intrinsic fluorescence of **IR-825** allows for its use in NIRF imaging, which can be employed for tracking the biodistribution of **IR-825**-loaded nanoparticles and for image-guided surgery or therapy.
- **Sonodynamic Therapy (SDT):** While less explored for **IR-825** specifically, related cyanine dyes have been investigated as sonosensitizers. In SDT, ultrasound is used to activate the dye, leading to the production of reactive oxygen species (ROS) that can induce cell death. This modality holds potential for non-invasive treatment of deep-seated brain tumors.

Quantitative Data

The following table summarizes key quantitative parameters of **IR-825** and its formulations, compiled from various studies.

Parameter	Value	Application Context
Photothermal Conversion Efficiency (PCE)		
IR-825 Nanoparticles	High (qualitative)[1]	Photothermal Therapy
IR-820 (analog) loaded rGOQD	High (qualitative)[2]	Photothermal/Photodynamic Therapy
Drug Loading & Encapsulation		
IR-825 in PEG-PLD Nanomicelles	~21.0% Drug Loading	Cancer Therapy[1]
IR-820 in PLGA Nanoparticles	18% Loading Capacity, 90% Encapsulation Efficiency	Photothermal Therapy[3]
Nanoparticle Characteristics		
IR-820-PLGA NPs Hydrodynamic Diameter	60 ± 10 nm	Photothermal Therapy[3]
IR-820-PLGA NPs Surface Charge	-40 ± 6 mV	Photothermal Therapy[3]

Experimental Protocols

Synthesis of IR-825-Loaded PLGA Nanoparticles

This protocol describes the synthesis of **IR-825**-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method, adapted from a protocol for the similar dye IR-820[3]. This method is suitable for encapsulating hydrophobic dyes like **IR-825** for delivery across the blood-brain barrier.

Materials:

- **IR-825** dye
- Poly(lactic-co-glycolic acid) (PLGA)

- Acetone
- Distilled water

Procedure:

- Dissolve PLGA in acetone to a concentration of 1 mg/mL.
- Add **IR-825** dye to the PLGA-acetone solution at a desired concentration (e.g., 0.5 mg/mL).
- Add the organic phase dropwise into distilled water (e.g., in a 1:3 volume ratio) while stirring continuously.
- Continue stirring the emulsion for at least 2 hours to allow for the complete evaporation of acetone.
- The resulting nanoparticle suspension can be purified by centrifugation and washed to remove unencapsulated dye and excess reagents.

Characterization:

- Size and Zeta Potential: Dynamic light scattering (DLS) can be used to determine the hydrodynamic diameter and surface charge of the nanoparticles.
- Morphology: Transmission electron microscopy (TEM) can be used to visualize the shape and size of the nanoparticles.
- Encapsulation Efficiency and Loading Capacity: The amount of encapsulated **IR-825** can be quantified by dissolving a known amount of nanoparticles in a suitable organic solvent and measuring the absorbance of **IR-825** using a spectrophotometer.

In Vitro Neurotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of **IR-825** or **IR-825**-loaded nanoparticles on a neuronal cell line, such as SH-SY5Y^{[4][5][6][7][8]}.

Materials:

- SH-SY5Y human neuroblastoma cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- **IR-825** or **IR-825**-loaded nanoparticles
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates

Procedure:

- Seed SH-SY5Y cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight[9].
- Treat the cells with various concentrations of **IR-825** or **IR-825**-loaded nanoparticles for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a control.
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

In Vivo Photothermal Therapy of Glioblastoma in a Murine Model

This protocol provides a general framework for conducting in vivo photothermal therapy of glioblastoma using **IR-825**-loaded nanoparticles in a mouse model. This is based on protocols for similar near-infrared dyes and nanoparticle systems[10][11][12][13].

Materials:

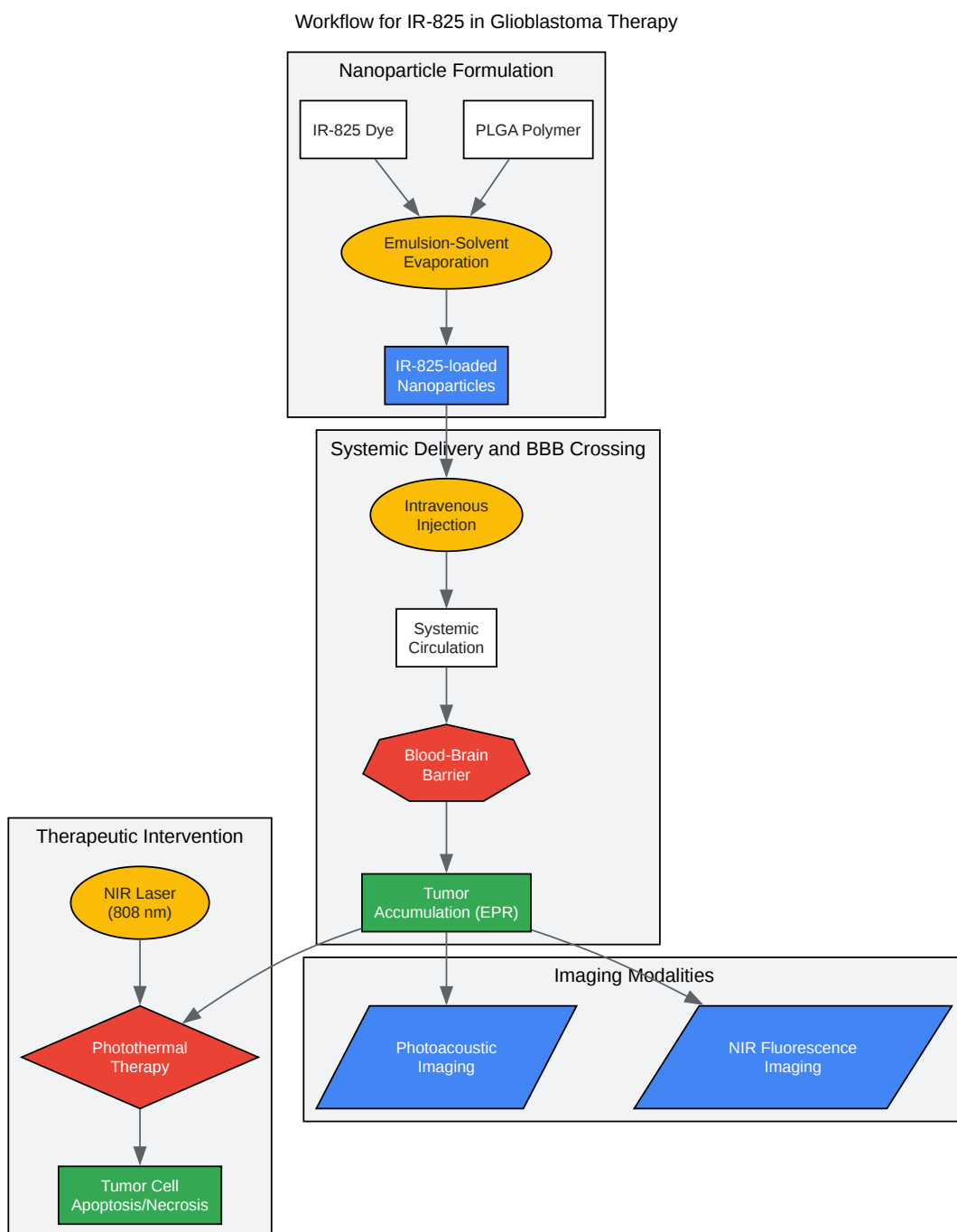
- Immunocompromised mice (e.g., nude mice)
- Glioblastoma cells (e.g., U87)
- **IR-825**-loaded nanoparticles formulated for BBB penetration
- Near-infrared laser (e.g., 808 nm)
- Infrared thermal imaging camera

Procedure:

- **Tumor Implantation:** Intracranially implant glioblastoma cells into the brains of the mice. Allow the tumors to grow to a palpable size.
- **Nanoparticle Administration:** Intravenously inject the **IR-825**-loaded nanoparticles into the tail vein of the tumor-bearing mice.
- **Biodistribution Monitoring:** At various time points post-injection (e.g., 6, 24, 48 hours), NIRF imaging can be used to monitor the accumulation of the nanoparticles at the tumor site.
- **Photothermal Ablation:** At the time of peak tumor accumulation, irradiate the tumor area with an 808 nm laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).
- **Temperature Monitoring:** During laser irradiation, monitor the temperature at the tumor site using an infrared thermal camera to ensure it reaches the desired therapeutic range (typically 42-50°C).
- **Treatment Efficacy Assessment:** Monitor tumor growth over time using bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI). Monitor the survival of the mice.
- **Histological Analysis:** After the study, euthanize the mice and perform histological analysis of the brain and other major organs to assess treatment efficacy and any potential toxicity.

Visualizations

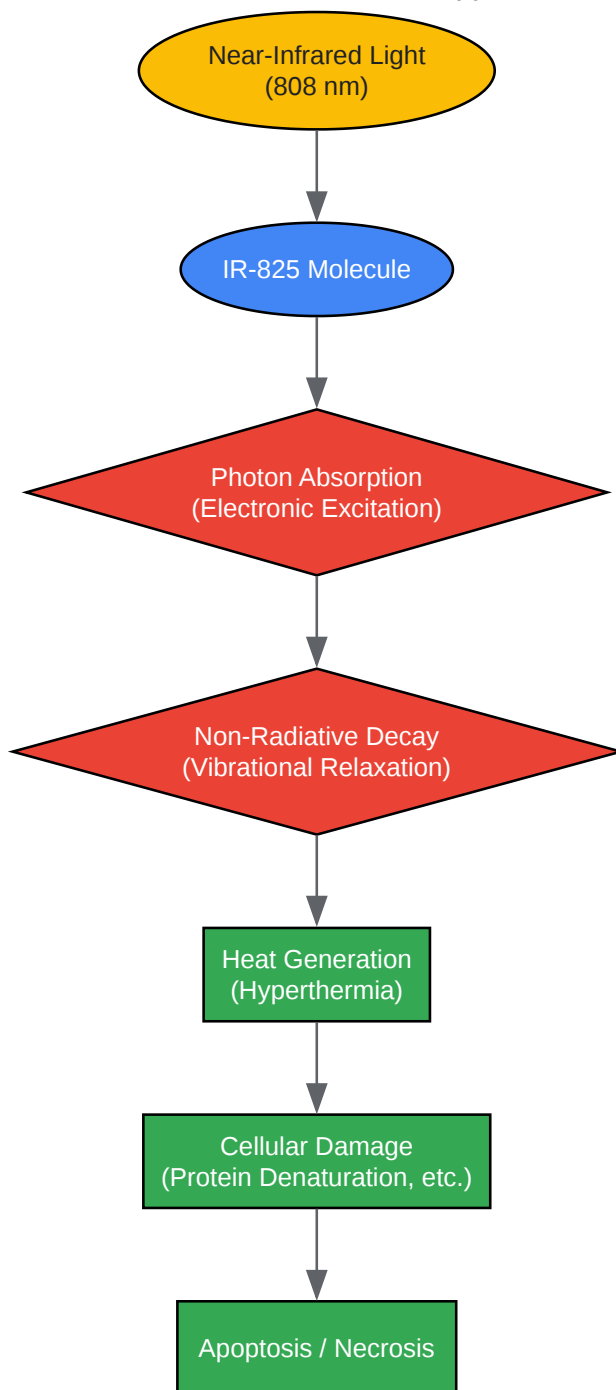
Signaling Pathways and Experimental Workflows



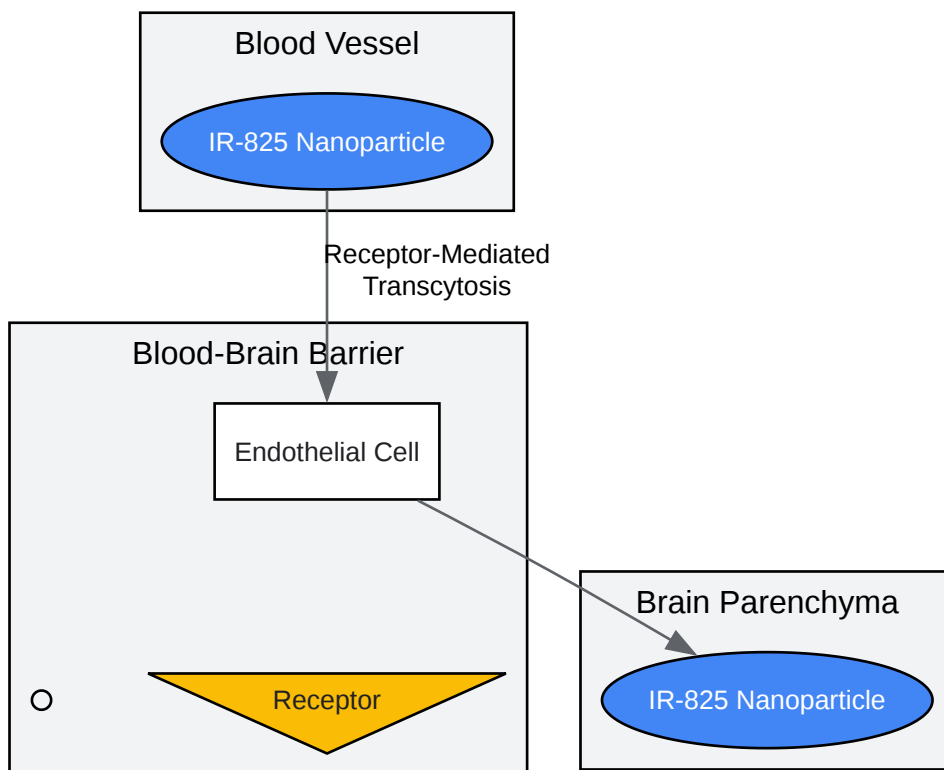
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Workflow for **IR-825** in Glioblastoma Therapy

Mechanism of Photothermal Therapy with IR-825



Blood-Brain Barrier Crossing Strategy



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